Ethyl 9,10-dibromooctadecanoate
Description
Ethyl 9,10-dibromooctadecanoate is a brominated fatty acid ester with the molecular formula C₂₀H₃₆Br₂O₂ and a molecular weight of 468.31 g/mol. It is structurally characterized by an 18-carbon chain (octadecanoate) esterified with an ethyl group, featuring bromine atoms at the 9th and 10th positions. This compound is of interest in organic synthesis due to the reactivity of its bromine substituents, which enable nucleophilic substitution or elimination reactions.
Properties
CAS No. |
79912-54-2 |
|---|---|
Molecular Formula |
C20H38Br2O2 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
ethyl 9,10-dibromooctadecanoate |
InChI |
InChI=1S/C20H38Br2O2/c1-3-5-6-7-9-12-15-18(21)19(22)16-13-10-8-11-14-17-20(23)24-4-2/h18-19H,3-17H2,1-2H3 |
InChI Key |
UGGBBKIMWSZMDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OCC)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 9,10-dibromooctadecanoate can be synthesized through the esterification of 9,10-dibromooctadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9,10-dibromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of ethyl octadecanoate.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions to achieve substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products Formed
Substitution: Products such as ethyl 9-hydroxy-10-bromooctadecanoate or ethyl 9,10-diaminooctadecanoate.
Reduction: Ethyl octadecanoate.
Oxidation: 9,10-dibromooctadecanoic acid or other oxidized derivatives.
Scientific Research Applications
Ethyl 9,10-dibromooctadecanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of ethyl 9,10-dibromooctadecanoate involves its interaction with various molecular targets and pathways. The bromine atoms and ester group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 9,10-Dibromooctadecanoate
- Molecular Formula : C₁₉H₃₆Br₂O₂
- Molecular Weight : 456.30 g/mol
- Key Differences :
- The ester group differs (methyl vs. ethyl), leading to variations in hydrophobicity and solubility . Methyl esters generally exhibit slightly higher melting points due to reduced steric hindrance.
- Ethyl esters may demonstrate enhanced stability in biological systems due to slower enzymatic hydrolysis compared to methyl esters .
Ethyl 10-Bromodecanoate
- Molecular Formula : C₁₂H₂₃BrO₂
- Molecular Weight : 279.21 g/mol
- Key Differences: Chain Length: Shorter 10-carbon chain vs. 18-carbon chain in this compound. Substitution Pattern: Single bromine atom at position 10 vs. dual bromines at positions 9 and 10. Reactivity: Mono-brominated esters are less reactive in cross-coupling reactions compared to di-brominated analogs, limiting their utility in polymer synthesis .
Ethyl 9-Hydroperoxyoctadec-12-enoate
- Molecular Formula : C₂₀H₃₆O₄
- Molecular Weight : 340.50 g/mol
- Key Differences: Functional Groups: Contains a hydroperoxy (-OOH) group and a double bond at position 12, unlike the brominated structure. Reactivity: The hydroperoxy group confers radical-mediated reactivity (e.g., lipid peroxidation), whereas bromine atoms enable nucleophilic substitutions. This makes this compound more versatile in Suzuki-Miyaura coupling reactions .
Ethyl Undec-10-ynoate
- Molecular Formula : C₁₃H₂₂O₂
- Molecular Weight : 210.31 g/mol
- Key Differences :
- Functionalization : Terminal alkyne group vs. bromine substituents.
- Applications : Alkynes are pivotal in click chemistry, whereas brominated esters are preferred for halogen-bond-driven crystallization or drug delivery systems requiring lipophilic carriers .
Data Table: Comparative Analysis of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| This compound | C₂₀H₃₆Br₂O₂ | 468.31 | Dual bromine, ethyl ester | Nucleophilic substitution, polymerization |
| Mthis compound | C₁₉H₃₆Br₂O₂ | 456.30 | Dual bromine, methyl ester | Similar to ethyl analog but lower bioaccumulation |
| Ethyl 10-bromodecanoate | C₁₂H₂₃BrO₂ | 279.21 | Single bromine | Limited to mono-functionalization |
| Ethyl 9-hydroperoxyoctadec-12-enoate | C₂₀H₃₆O₄ | 340.50 | Hydroperoxy, double bond | Radical reactions, oxidation |
| Ethyl undec-10-ynoate | C₁₃H₂₂O₂ | 210.31 | Terminal alkyne | Click chemistry, polymer synthesis |
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